3-(Difluoromethylthio)benzoic acid
Description
Historical Context and Evolution of Benzoic Acid Derivatives in Organic Synthesis
Benzoic acid, a simple aromatic carboxylic acid, has a rich history dating back to the 16th century when it was first described by Nostradamus through the dry distillation of gum benzoin. wikipedia.orggoogle.com Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. google.comwikipedia.org Initially, the primary source of benzoic acid for human consumption was gum benzoin, due to the contamination of early synthetic methods with chlorinated byproducts. wikipedia.orggoogle.com The first industrial synthesis involved the hydrolysis of benzotrichloride, but this has been largely replaced by the cleaner and more efficient air oxidation of toluene (B28343). google.comuc.pt
The true value of benzoic acid in organic synthesis lies in its versatility as a precursor to a vast array of derivatives. organic-chemistry.org These derivatives are not mere curiosities but have become indispensable tools for organic chemists, enabling the construction of complex molecules with diverse functionalities. The carboxyl group of benzoic acid can be readily transformed into esters, amides, acid halides, and anhydrides, each offering unique reactivity profiles. google.comorganic-chemistry.org For instance, the conversion to benzoyl chloride provides an important starting material for various other benzoic acid derivatives, such as benzyl (B1604629) benzoate. organic-chemistry.org
A significant leap in the utility of benzoic acid derivatives came with the advent of modern cross-coupling reactions. nih.gov Traditionally, these reactions relied on organometallic reagents and aryl halides. However, in the 21st century, benzoic acid derivatives have emerged as atom-economical and readily available alternatives. nih.gov Decarboxylative cross-coupling, a process where the carboxylic acid group is expelled as carbon dioxide, has become a powerful strategy for forming new carbon-carbon bonds. nih.gov This has allowed for the use of benzoic acid derivatives as aryl donors in coupling reactions, providing a more sustainable and cost-effective approach to biaryl synthesis. nih.gov The carboxylate anion itself can also act as a directing group in C-H activation reactions, enabling selective functionalization at the ortho position of the benzene (B151609) ring. researchgate.net
Furthermore, benzoic acid esters have found widespread use as protecting groups in the total synthesis of complex natural products. organic-chemistry.org Protecting groups are temporary modifications of a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. researchgate.net The benzoyl group, for example, can be used to protect hydroxyl groups, and its stability and selective removal make it a valuable tool in multistep syntheses. ossila.com The strategic use of benzoic acid-derived protecting groups has been crucial in the successful synthesis of various natural products, including confluentic acid. wikipedia.org
Strategic Importance of Organofluorine Compounds in Advanced Materials and Life Sciences Research
The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties, making organofluorine compounds strategically important in both advanced materials and life sciences research. researchgate.netresearchgate.netnih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. nih.govnih.gov This high bond strength imparts exceptional thermal stability and chemical resistance to fluorinated materials. researchgate.net
In the realm of advanced materials, fluoropolymers like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF) are well-known for their non-stick properties, chemical inertness, and low friction coefficients. researchgate.netnih.gov These characteristics make them invaluable in a wide range of applications, from aerospace components and electronics to coatings and membranes. researchgate.netnih.gov The incorporation of fluorine can also modulate the optical and electrical properties of materials, leading to their use in liquid crystal displays and high-performance solar cells. wikipedia.org For instance, fluorinated π-conjugated polymeric materials have been utilized in the fabrication of organic solar cells with high power conversion efficiencies. wikipedia.org Fluorinated benzoic acid derivatives, in particular, are used as precursors for various specialty polymers and materials where specific properties like thermal stability or altered surface energy are desired. uc.pt
In life sciences, the strategic placement of fluorine atoms in drug candidates has become a cornerstone of modern medicinal chemistry. wikipedia.orgnih.govnih.gov Approximately one-third of top-performing drugs contain fluorine. organic-chemistry.org The introduction of fluorine can significantly enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. organic-chemistry.orgnih.gov This is because the strong C-F bond is resistant to cleavage by metabolic enzymes. nih.gov Furthermore, the lipophilicity of a molecule, which affects its ability to cross cell membranes, can be fine-tuned by the addition of fluorine. uc.ptnih.gov Fluorine substitution can also influence the acidity (pKa) of nearby functional groups and alter the conformation of a molecule, which can lead to enhanced binding affinity to its biological target. wikipedia.orgnih.gov A notable example is the use of fluorinated compounds in the development of pharmaceuticals, where they have been incorporated into a wide range of drugs, including antidepressants and anti-inflammatory agents. organic-chemistry.orgresearchgate.net The use of fluorinated benzoic acids, for instance, has been explored in the design of inhibitors for enzymes like influenza neuraminidase. chemeo.com
Unique Attributes and Research Significance of the Difluoromethylthio Moiety
Within the vast landscape of organofluorine chemistry, the difluoromethylthio (SCF2H) group has emerged as a moiety of significant interest, particularly in the fields of medicinal chemistry and agrochemical research. google.comossila.comchemscene.com This is due to its unique combination of electronic and physical properties that differentiate it from other commonly used fluorinated groups like the trifluoromethyl (CF3) and trifluoromethylthio (SCF3) groups.
The SCF2H group is considered a lipophilic hydrogen bond donor. chemeo.com While the fluorine atoms are strongly electron-withdrawing, the hydrogen atom attached to the carbon can participate in hydrogen bonding interactions. This dual character is a key attribute that medicinal chemists can exploit to enhance the binding of a drug molecule to its target protein. The ability to act as a hydrogen bond donor distinguishes it from the SCF3 group, which lacks this capability.
From an electronic standpoint, the SCF2H group is strongly electron-withdrawing, which can influence the reactivity and metabolic stability of the parent molecule. chemeo.com This electron-withdrawing nature can protect adjacent chemical bonds from metabolic breakdown, thereby increasing the half-life of a drug. chemeo.com In terms of lipophilicity, a critical parameter for drug absorption and distribution, the SCF2H group provides a significant increase, which can be beneficial for crossing biological membranes. chemeo.com
The research significance of the SCF2H moiety is underscored by its presence in several bioactive molecules, including pharmaceuticals and pesticides. chemeo.com The development of synthetic methods to introduce the SCF2H group into organic molecules has been an active area of research. google.comossila.com These methods often involve the difluoromethylation of sulfur-containing compounds or the direct construction of the C-SCF2H bond. google.comossila.com The growing interest in this functional group stems from the recognition that it can offer a unique property profile that may be more advantageous than other fluorinated groups for specific applications. The strategic incorporation of the SCF2H moiety onto a benzoic acid scaffold, as in 3-(difluoromethylthio)benzoic acid, provides a valuable building block for the synthesis of novel compounds with potentially enhanced biological activity and optimized physicochemical properties.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6F2O2S | |
| Molecular Weight | 204.2 g/mol | |
| CAS Number | 4837-24-5 | |
| Appearance | White to off-white solid | - |
| Melting Point | 106-108 °C | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Calculated Properties of a Related Compound: 3-(Heptafluorobutyrylthio)benzoic Acid
| Property | Value | Unit | Source |
| Standard Gibbs free energy of formation (ΔfG°) | -1572.17 | kJ/mol | |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -1779.85 | kJ/mol | |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 28.63 | kJ/mol | |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 70.40 | kJ/mol | |
| Log10 of Water solubility in mol/l (log10WS) | -4.60 | ||
| Octanol/Water partition coefficient (logPoct/wat) | 3.836 | ||
| McGowan's characteristic volume (McVol) | 179.840 | ml/mol | |
| Critical Pressure (Pc) | 2548.19 | kPa | |
| Normal Boiling Point Temperature (Tboil) | 736.64 | K |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMXGBDANHYUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378920 | |
| Record name | 3-(Difluoromethylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-24-5 | |
| Record name | 3-(Difluoromethylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethylthio)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Difluoromethylthio Benzoic Acid
Direct Synthetic Routes to 3-(Difluoromethylthio)benzoic Acid
Direct routes to the target compound involve creating the crucial carbon-sulfur bond starting from precursors that already contain the benzoic acid and thiol or carboxyl functionalities.
A traditional and conceptually straightforward method for forming the S-CF₂H bond is the direct alkylation of a thiol. In this case, 3-mercaptobenzoic acid serves as the nucleophile, attacking an electrophilic source of the "CF₂H" group. While chlorodifluoromethane (B1668795) gas has been a classic reagent for this type of transformation, modern methods often seek alternatives due to environmental regulations surrounding ozone-depleting substances. acs.org An analogous and well-documented approach involves the use of sodium chlorodifluoroacetate (SCDA) as a difluorocarbene precursor, which is then trapped by the thiol. acs.org
The reaction of a thiophenol, such as 3-mercaptobenzoic acid, with a difluoromethylating agent like SCDA proceeds under basic conditions. The mechanism involves the base-mediated formation of a thiolate anion from 3-mercaptobenzoic acid. Concurrently, the difluoromethylating agent is activated. In the case of SCDA, heating promotes decarboxylation to generate a highly reactive difluorocarbene intermediate (:CF₂). acs.org This electrophilic carbene is then trapped by the nucleophilic thiolate to form the desired S-difluoromethylated product.
Optimization of this reaction is critical for achieving high yields and purity. Key parameters that are typically adjusted include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. A systematic study on a model thiophenol substrate demonstrated that inorganic bases like potassium carbonate are effective, and polar aprotic solvents such as dimethylformamide (DMF) facilitate the reaction. acs.org Increasing the equivalents of the difluoromethylating agent can significantly improve the yield.
The efficiency of the S-difluoromethylation is highly dependent on the chosen reaction conditions. Research on the difluoromethylation of substituted thiophenols using SCDA reveals the impact of these parameters. acs.org The tolerance of the carboxylic acid group on 3-mercaptobenzoic acid is a notable advantage of this method, allowing for its direct conversion in good yield. acs.org
Below is an interactive data table illustrating the optimization of reaction conditions for the difluoromethylation of a representative thiophenol using sodium chlorodifluoroacetate (SCDA), which serves as a model for the synthesis of this compound.
| Entry | Base (equiv) | Solvent | SCDA (equiv) | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2) | DMF | 1 | 95 | 50 |
| 2 | K₂CO₃ (2) | DMF | 1.5 | 95 | 78 |
| 3 | K₂CO₃ (2) | DMF | 2 | 95 | 88 |
| 4 | Cs₂CO₃ (2) | DMF | 1.5 | 95 | 81 |
| 5 | K₃PO₄ (2) | DMF | 1.5 | 95 | 70 |
| 6 | K₂CO₃ (2) | Acetonitrile (B52724) | 1.5 | 95 | 45 |
| 7 | K₂CO₃ (2) | Dioxane | 1.5 | 95 | 65 |
| Data derived from an optimization study on a model thiophenol substrate, demonstrating general principles applicable to 3-mercaptobenzoic acid. acs.org |
A more recent and innovative approach bypasses the need for a thiol precursor and instead functionalizes the carboxylic acid group directly. This deoxygenative difluoromethylthiolation provides a powerful and direct route to S-difluoromethylated thioesters from readily available carboxylic acids. researchgate.netnih.gov
This methodology employs specialized benzothiazolium salts, such as 2-((difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium triflate (BT-SCF₂H), as efficient transfer agents. researchgate.netnih.gov The process involves an in situ activation of the benzothiazolium reagent, which allows for an unprecedented nucleophilic difluoromethylthiolation reaction. researchgate.netnih.gov This method is notable for its mild conditions and tolerance of a wide array of functional groups, providing access to a diverse range of difluoromethylthioesters. researchgate.net
The success of the deoxygenative difluoromethylthiolation with benzothiazolium reagents lies in its unique mechanistic pathway. Density Functional Theory (DFT) calculations support a scenario involving a concerted acyl substitution. researchgate.netnih.gov The reaction proceeds through a four-membered transition state where the carboxylate attacks the activated benzothiazolium reagent. researchgate.netnih.gov This pathway is crucial as it avoids the formation of the unstable free difluoromethylthiolate anion (⁻SCF₂H), which would otherwise be problematic. researchgate.netnih.gov This elegant mechanism enables the efficient and direct conversion of carboxylic acids to their corresponding difluoromethylthioesters.
The scope of this deoxygenative reaction has been explored across various benzoic acid derivatives, demonstrating its robustness and applicability.
| Entry | Carboxylic Acid Substrate | Product | Yield (%) |
| 1 | Benzoic acid | S-phenyl 2,2-difluoroethanethioate | 99 |
| 2 | 4-Methoxybenzoic acid | S-(4-methoxyphenyl) 2,2-difluoroethanethioate | 91 |
| 3 | 4-Nitrobenzoic acid | S-(4-nitrophenyl) 2,2-difluoroethanethioate | 95 |
| 4 | 3-Methylbenzoic acid | S-(m-tolyl) 2,2-difluoroethanethioate | 88 |
| 5 | 2-Chlorobenzoic acid | S-(2-chlorophenyl) 2,2-difluoroethanethioate | 85 |
| Data represents yields for the synthesis of various difluoromethylthioesters from their corresponding carboxylic acids using a benzothiazolium reagent. researchgate.netfu-berlin.de |
Deoxygenative Difluoromethylthiolation of Carboxylic Acids
Indirect Synthetic Approaches via Functionalization of Precursors
Indirect synthetic routes are pivotal in constructing the this compound scaffold. These methods often involve the initial synthesis of a substituted benzene (B151609) ring, which is then further modified to install the desired functional groups. This can be achieved through the regioselective functionalization of aromatic substrates or by derivatizing existing fluoroalkylthiolated benzoic acid frameworks.
Regioselective Difluoromethylthiolation of Aromatic Substrates
Achieving the desired 1,3-substitution pattern on the benzene ring is a key challenge in the synthesis of this compound. Regioselective difluoromethylthiolation of specifically chosen aromatic precursors is a powerful strategy to address this challenge.
One effective indirect approach begins with the synthesis of 3-((difluoromethyl)thio)aniline. This aniline (B41778) derivative serves as a versatile intermediate that can be converted to the target benzoic acid. The synthesis of the analogous compound, 3-((trifluoromethyl)thio)aniline, typically involves the reaction of 3-aminothiophenol (B145848) with a suitable trifluoromethylating agent. A similar strategy can be employed for the difluoromethylthio analogue.
Once 3-((difluoromethyl)thio)aniline is obtained, the amino group can be converted to a carboxylic acid functionality via a Sandmeyer-type reaction. The Sandmeyer reaction is a well-established method for transforming an aryl amine into a variety of functional groups, including nitriles, which can then be hydrolyzed to carboxylic acids. organic-chemistry.org This multi-step process, starting from a commercially available or readily synthesized aniline, provides a reliable pathway to this compound.
The directing effects of substituents on the benzene ring are crucial in electrophilic aromatic substitution reactions. The amino group in aniline is an activating group and an ortho-, para-director. libretexts.orglibretexts.orgwikipedia.orgsavemyexams.com However, the Sandmeyer reaction allows for the introduction of a functional group at the position of the original amine, thus circumventing the usual directing effects in electrophilic substitution.
Radical-mediated reactions offer an alternative avenue for the introduction of difluoromethyl groups. While direct radical difluoromethylthiolation of benzoic acid at the meta-position is challenging, radical-mediated strategies can be employed on precursors that can later be converted to the target molecule. These methods often involve the generation of a difluoromethyl radical, which can then be trapped by a suitable aromatic substrate. The development of reagents that can generate difluoromethyl radicals under mild conditions has expanded the scope of this approach.
Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings. gonzaga.edunih.govnih.govscispace.comresearchgate.net Recent advancements have enabled the meta-C-H functionalization of benzoic acid derivatives using specialized directing groups. gonzaga.edunih.govnih.govscispace.comresearchgate.net While a direct palladium-catalyzed meta-C-H difluoromethylthiolation of benzoic acid has not been extensively reported, this strategy holds significant promise for a more direct and efficient synthesis of this compound. The development of suitable catalysts and directing groups that can facilitate the regioselective introduction of the SCF2H group at the meta-position of benzoic acid is an active area of research.
Metal-free protocols for difluoromethylation have also been developed, offering an alternative to transition metal-catalyzed methods. These approaches often utilize electrophilic difluoromethylthiolating reagents.
Derivatization of Related Fluoroalkylthiolated Benzoic Acid Scaffolds
Another strategic approach involves the synthesis of a fluoroalkylthiolated benzoic acid scaffold that can be subsequently derivatized to yield the final product. This method is particularly useful when direct introduction of the difluoromethylthio group at the desired position is difficult.
A notable example of this strategy involves the use of the shelf-stable electrophilic reagent, [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide. This reagent can be used to introduce the (ethoxycarbonyl)difluoromethylthio group onto an aromatic ring. The ethoxycarbonyl group can then be hydrolyzed to the corresponding carboxylic acid.
For instance, an appropriate aromatic precursor could be subjected to electrophilic difluoromethylthiolation using [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide. This would yield an ethyl 3-((ethoxycarbonyl)difluoromethylthio)benzoate derivative. Subsequent hydrolysis of the ester group would then furnish the desired this compound. The hydrolysis of ethyl esters to carboxylic acids is a standard and well-documented transformation in organic chemistry.
Convergent and Divergent Synthetic Strategies for Functionalized Benzoic Acid Derivatives
In the context of this compound, a convergent approach could involve the synthesis of a difluoromethylthiolated aromatic fragment and a separate benzoic acid precursor, followed by a cross-coupling reaction. For instance, 3-bromobenzoic acid could be coupled with a suitable difluoromethylthiolating agent.
Conversely, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of structurally related compounds. This strategy is particularly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies. Starting from 3-(difluoromethylthio)benzene, various functional groups could be introduced at the benzoic acid position, or the aromatic ring could be further functionalized. A notable example of a divergent approach in a related field involves the condition-controlled trifluoroalkylation of carbazole (B46965) derivatives, where slight modifications in reaction conditions (e.g., catalyst or promoter) lead to distinctly different trifluoromethylated products from the same starting materials. This principle can be conceptually applied to the synthesis of diverse this compound derivatives.
A hypothetical divergent synthesis could start from 3-mercaptobenzoic acid. The thiol group can be difluoromethylated, and then the carboxylic acid moiety can be converted into various other functional groups, or the aromatic ring can undergo further substitution reactions.
| Synthetic Strategy | Description | Application to this compound |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. | Coupling of a pre-functionalized difluoromethylthio-aryl component with a benzoic acid synthon. |
| Divergent Synthesis | Elaboration of a common intermediate into a library of related compounds. | Starting with 3-(difluoromethylthio)benzene and introducing various substituents on the aromatic ring or modifying the carboxyl group. |
Control of Selectivity in Complex Synthetic Transformations
Achieving high levels of selectivity—regioselectivity, chemoselectivity, and diastereoselectivity—is paramount in the synthesis of complex organic molecules to maximize the yield of the desired product and minimize difficult purification steps.
Regiochemical Control in Aromatic Functionalization
The introduction of substituents onto the benzene ring of this compound requires precise control of their position (regiochemistry). The directing effects of the existing substituents on the aromatic ring govern the outcome of electrophilic aromatic substitution reactions.
The difluoromethylthio (-SCF₂H) group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. Similarly, the carboxylic acid (-COOH) group is also deactivating. In electrophilic aromatic substitution, deactivating groups generally direct incoming electrophiles to the meta position relative to themselves. nih.govmdpi.com Therefore, in a molecule already containing a -SCF₂H group at position 3, any subsequent electrophilic substitution would be directed to the positions meta to it (positions 5 and, to a lesser extent, 1, which is already occupied by the carboxyl group) and meta to the carboxyl group (position 5). This inherent electronic preference can be exploited to achieve regioselective functionalization.
For instance, the nitration of a 3-substituted benzoic acid derivative where the substituent is deactivating would predominantly yield the 5-nitro-3-substituted benzoic acid. Palladium-catalyzed C-H functionalization reactions have also emerged as powerful tools for the regioselective modification of benzoic acids, often employing directing groups to achieve substitution at otherwise inaccessible positions. nih.govcas.cn Research has demonstrated the use of nitrile-based sulfonamide directing groups to achieve meta-C-H olefination and acetoxylation of benzoic acid derivatives. cas.cn
| Reaction Type | Directing Influence of -SCF₂H and -COOH | Predicted Outcome for Electrophilic Substitution |
| Electrophilic Aromatic Substitution | Both are meta-directing and deactivating. | Incoming electrophile is directed to the C5 position. |
| Directed C-H Functionalization | A specifically introduced directing group can override inherent electronic effects. | Functionalization at positions ortho or meta to the directing group, depending on the chosen methodology. |
Chemo- and Diastereoselective Synthesis of Advanced Intermediates
Chemoselectivity , the preferential reaction of one functional group in the presence of others, is crucial when dealing with multifunctional molecules. For example, during the synthesis of this compound, one might need to reduce a nitro group without affecting the carboxylic acid or the difluoromethylthio group.
Diastereoselectivity becomes important when one or more new stereocenters are created during the synthesis. While the final target molecule, this compound, is achiral, advanced intermediates in its synthesis or more complex derivatives may be chiral. The diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been achieved through an intramolecular oxa-Michael reaction, showcasing a method to control stereochemistry in fluorinated compounds. Such strategies are transferable to the synthesis of chiral precursors for more complex analogs of this compound.
For instance, the synthesis of a chiral amino alcohol derivative of this compound would require careful control of the stereochemistry at the newly formed chiral centers. This could be achieved using chiral auxiliaries, catalysts, or reagents.
| Selectivity Type | Description | Relevance to this compound Synthesis |
| Chemoselectivity | Preferential reaction of one functional group over another. | Selective reduction of a nitro group in the presence of the carboxylic acid and -SCF₂H moieties. |
| Diastereoselectivity | Preferential formation of one diastereomer over another. | Synthesis of chiral derivatives or advanced intermediates with controlled stereochemistry. |
Chemical Reactivity and Transformative Potential of 3 Difluoromethylthio Benzoic Acid
Reactivity at the Carboxylic Acid Moiety
The carboxylic acid functional group is a cornerstone of organic chemistry, and its reactivity in 3-(difluoromethylthio)benzoic acid is well-established, allowing for transformations into a variety of other functional groups.
The conversion of this compound to its corresponding acid chloride, 3-(difluoromethylthio)benzoyl chloride, is a key step that significantly enhances its reactivity toward nucleophiles. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
For example, heating this compound with thionyl chloride in a suitable solvent like toluene (B28343) efficiently produces the crude acid chloride. chemicalbook.com This highly reactive intermediate is generally used immediately in subsequent reactions without extensive purification.
Once formed, 3-(difluoromethylthio)benzoyl chloride serves as a versatile precursor for a range of functional groups. It readily reacts with various nucleophiles, such as alcohols and amines, to form esters and amides, respectively. A common subsequent functionalization involves the reaction with an alcohol, like ethanol, in the presence of a base such as triethylamine, to yield the corresponding ethyl ester, ethyl 3-(difluoromethylthio)benzoate, in high yield. chemicalbook.com
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | 3-(Difluoromethylthio)benzoyl chloride | Acid Chloride Formation |
| 3-(Difluoromethylthio)benzoyl chloride | Ethanol, Triethylamine | Ethyl 3-(difluoromethylthio)benzoate | Esterification |
Beyond the two-step acid chloride route, esters and amides of this compound can be synthesized directly through condensation and coupling reactions.
Esterification: Direct esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic catalysis, a classic method known as Fischer esterification. Heterogeneous solid acid catalysts, such as modified montmorillonite K10 or titanium-zirconium solid acids, offer greener alternatives to traditional mineral acids like sulfuric acid, facilitating easier product purification and catalyst recycling. ijstr.orgmdpi.com These methods are applicable to fluorinated benzoic acids and can be performed under solvent-free or microwave-assisted conditions to enhance reaction rates. rsc.orgmdpi.com
Amidation: The formation of amides from this compound and an amine requires the activation of the carboxyl group, typically with a coupling reagent. This approach is fundamental in medicinal chemistry. A wide variety of modern coupling reagents can be employed, including carbodiimides like dicyclohexylcarbodiimide (DCC) often used with additives like 1-hydroxybenzotriazole (HOBt), as well as phosphonium (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). luxembourg-bio.com These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine to form the stable amide bond under mild conditions. nih.govrsc.orgresearchgate.net
| Reagent Class | Examples | Typical Byproduct |
|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Urea derivative |
| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide |
| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | Tetramethylurea |
The carboxyl group of this compound can be selectively reduced to a primary alcohol, providing another avenue for derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for this transformation. However, for molecules containing other reducible functional groups, chemoselectivity can be a challenge. A milder, more selective method involves the activation of the carboxylic acid, for instance, by forming a mixed anhydride with ethyl chloroformate, followed by reduction with sodium borohydride (NaBH₄). nih.gov This two-step, one-pot procedure allows for the selective reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol, (3-(difluoromethylthio)phenyl)methanol, even in the presence of less reactive carbonyl groups like ketones. nih.gov
Conversely, the carboxylic acid group is in a high oxidation state and is generally resistant to further oxidation under typical conditions. Oxidative processes would more likely target the aromatic ring or the sulfur atom of the difluoromethylthio group.
Reactivity and Modifications of the Difluoromethylthio Group
The difluoromethylthio (SCF₂H) group is a key pharmacophore that imparts unique physicochemical properties, including increased lipophilicity and the ability to act as a hydrogen bond donor. It also possesses its own distinct reactivity that can be exploited for further molecular diversification.
The reactivity of the SCF₂H group is complex. The sulfur atom, with its lone pairs of electrons, can exhibit nucleophilic character. However, the strong electron-withdrawing effect of the adjacent difluoromethyl group significantly modulates this property. The group can also be involved in radical reactions. For instance, methods have been developed for the radical difluoromethylthiolation of aromatic compounds, indicating that a ·SCF₂H radical can be generated and utilized synthetically.
Under basic conditions, related compounds can serve as precursors to difluorocarbene (:CF₂), which is a highly reactive electrophilic intermediate. sioc.ac.cn This suggests that deprotonation of the difluoromethyl group, followed by elimination of the arylthio moiety, could be a potential, though less common, reaction pathway.
The most significant and widely utilized derivatization of the difluoromethylthio group is the oxidation of the sulfur atom. This process allows for the creation of corresponding sulfoxides and sulfones, which are valuable functional groups in their own right, often exhibiting altered biological activity and physicochemical properties compared to the parent sulfide.
Oxidation to Sulfoxide (B87167): Selective oxidation of the sulfide to a sulfoxide, yielding 3-(difluoromethylsulfinyl)benzoic acid, can be achieved using a controlled amount of an oxidizing agent. A variety of reagents are effective, including hydrogen peroxide (H₂O₂) in solvents like acetic acid or in the presence of catalysts. nih.gov Using one equivalent of an oxidant under carefully controlled conditions (e.g., low temperature) helps to prevent over-oxidation to the sulfone. organic-chemistry.org
Oxidation to Sulfone: Further oxidation of the sulfide or the intermediate sulfoxide with a stronger oxidizing agent or an excess of a milder one leads to the formation of the corresponding sulfone, 3-(difluoromethylsulfonyl)benzoic acid. Reagents such as excess hydrogen peroxide, potassium permanganate (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. organic-chemistry.orgresearchgate.net The resulting sulfone group is a strong electron-withdrawing group and is highly stable.
| Functional Group | Structure | Common Oxidizing Agents |
|---|---|---|
| Difluoromethylthio (Sulfide) | -SCF₂H | N/A (Starting Material) |
| Difluoromethylsulfinyl (Sulfoxide) | -S(O)CF₂H | H₂O₂ (1 equiv.), NaIO₄ |
| Difluoromethylsulfonyl (Sulfone) | -S(O)₂CF₂H | m-CPBA, KMnO₄, H₂O₂ (excess) |
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its two substituents: the carboxylic acid group (-COOH) at position 1 and the difluoromethylthio group (-SCF2H) at position 3. Both of these groups are electron-withdrawing and therefore deactivate the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. This deactivation results from the reduction of electron density in the π-system of the ring, making it less nucleophilic and thus less reactive towards electrophiles.
In electrophilic aromatic substitution, the existing substituents on a benzene ring direct incoming electrophiles to specific positions. The carboxylic acid group is a well-established meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 3 and 5). Similarly, the difluoromethylthio group is also a meta-director due to its strong electron-withdrawing nature.
In this compound, the two deactivating groups are in a meta-relationship to each other. This substitution pattern leads to a specific set of predictions for further functionalization:
Position 2: This position is ortho to both the -COOH and -SCF2H groups. It is highly deactivated and sterically hindered, making substitution at this site extremely unlikely.
Position 4: This position is ortho to the -SCF2H group and para to the -COOH group. Both substituents strongly deactivate this position. However, it is a potential site for substitution.
Position 5: This position is meta to the -SCF2H group and meta to the -COOH group. Both groups direct incoming electrophiles to this position, making it a "reinforced" position and the most likely site for electrophilic attack.
Position 6: This position is ortho to the -COOH group and para to the -SCF2H group. Similar to position 4, it is strongly deactivated.
Therefore, directed aromatic functionalization strategies for this compound would primarily target the C-5 position. Common EAS reactions are expected to yield the following major products:
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-3-(difluoromethylthio)benzoic acid |
| Halogenation | Br₂ / FeBr₃ | 5-Bromo-3-(difluoromethylthio)benzoic acid |
| Sulfonation | SO₃ / H₂SO₄ | 5-Sulfo-3-(difluoromethylthio)benzoic acid |
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings such as this.
The electronic effect of a substituent is a combination of its inductive and resonance effects. The difluoromethylthio (-SCF2H) group, much like the related trifluoromethylthio (-SCF3) group, exerts a powerful electron-withdrawing effect on the aromatic ring.
Inductive Effect (-I): The high electronegativity of the two fluorine atoms causes a strong dipole, pulling electron density away from the sulfur atom and, consequently, from the aromatic ring through the sigma bond. This is the dominant electronic effect of the -SCF2H group.
The combined effect is that the -SCF2H group strongly deactivates the ring. The Hammett equation provides a quantitative measure of a substituent's electronic influence. While specific Hammett constants (σ) for the 3-SCF2H group are not widely documented, they can be contextualized by comparing them to related substituents. Positive σ values indicate an electron-withdrawing nature.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Dominant Effect(s) |
|---|---|---|---|
| -SCH₃ | +0.15 | 0.00 | -I, +M |
| -COOH | +0.37 | +0.45 | -I, -M |
| -SCF₃ | +0.40 | +0.50 | Strong -I |
| -NO₂ | +0.71 | +0.78 | -I, -M |
| -SCF₂H (Expected) | Positive (similar to -SCF₃) | Positive (similar to -SCF₃) | Strong -I |
The expected positive σ values for the -SCF2H group confirm its role as a deactivating, meta-directing substituent, reinforcing the directing effect of the carboxylic acid group.
Mechanistic Studies of this compound Reactions
The mechanism for electrophilic aromatic substitution on this compound follows the general pathway involving the formation of a cationic intermediate known as an arenium ion or sigma complex. The regioselectivity of the reaction is determined by the relative stability of the possible sigma complexes that can be formed upon attack by an electrophile (E⁺).
Let's consider the nitration reaction as an example. The electrophile is the nitronium ion (NO₂⁺).
Attack at C-5 (meta to both groups): When the electrophile attacks the C-5 position, the positive charge in the resulting sigma complex is distributed across positions 1, 3, and a delocalized structure. Crucially, the positive charge never resides on the carbons directly attached to the electron-withdrawing -COOH (C-1) or -SCF2H (C-3) groups. This avoidance of placing a positive charge adjacent to an already electron-deficient center results in a relatively more stable intermediate compared to other possibilities.
Attack at C-4 or C-6 (ortho/para positions): If the electrophile attacks at the C-4 or C-6 positions, one of the resonance structures of the sigma complex will place the positive charge directly on the carbon atom bearing one of the electron-withdrawing groups (C-1 or C-3). This is a highly destabilized arrangement, as the electron-withdrawing group intensifies the positive charge. Consequently, the activation energy required to form these intermediates is significantly higher.
Attack at C-2 (ortho to both groups): Attack at this position is the most unfavorable, as the resulting sigma complex would have the positive charge adjacent to both electron-withdrawing groups, leading to extreme destabilization.
This analysis of intermediate stability explains why substitution occurs almost exclusively at the C-5 position, which is meta to both deactivating groups.
A quantitative understanding of the reactivity of this compound can be achieved through kinetic and thermodynamic studies, often aided by computational chemistry.
Kinetic Analysis: The rate of electrophilic aromatic substitution is determined by the height of the activation energy barrier (ΔG‡) for the rate-determining step, which is the formation of the sigma complex. Due to the presence of two strong deactivating groups, the activation energy for any EAS reaction on this compound is substantially higher than that for benzene. This means the reactions are kinetically much slower.
Computational models, such as those using Density Functional Theory (DFT), can be employed to calculate the activation energies for electrophilic attack at each distinct position on the ring. A hypothetical kinetic profile would show the energy barrier for attack at C-5 to be the lowest, confirming it as the kinetically favored pathway.
Thermodynamic Analysis: Thermodynamics governs the relative stability of the final products. In most EAS reactions, the kinetic and thermodynamic products are the same. A thermodynamic analysis would involve calculating the relative energies of the possible substitution products (e.g., 2-, 4-, 5-, and 6-nitro-3-(difluoromethylthio)benzoic acid). It is expected that the 5-substituted isomer is also the most thermodynamically stable product due to minimized steric interactions and electronic repulsion between the substituent groups.
The following table presents hypothetical relative energy values derived from a computational study to illustrate these principles.
| Substitution Position | Relative Activation Energy (ΔG‡) (kcal/mol) | Relative Product Energy (ΔG) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Position 5 | 0 (Reference) | 0 (Reference) | Major Product (Kinetic & Thermodynamic) |
| Position 4 | +4.5 | +3.8 | Minor Product |
| Position 6 | +5.0 | +4.1 | Minor Product |
| Position 2 | > +10 | > +8 | Not Formed |
Note: These values are illustrative and represent a plausible outcome from a computational analysis.
This combined kinetic and thermodynamic picture provides a robust framework for predicting and understanding the chemical transformations of this compound.
Exploration of Analogues and Derivatives of 3 Difluoromethylthio Benzoic Acid
Structural Diversification at the Carboxyl Group
The carboxylic acid group, while often crucial for target engagement, can present challenges such as metabolic instability and limited membrane permeability. nih.gov Its modification through derivatization or replacement with bioisosteres is a common strategy to address these issues.
The conversion of the carboxylic acid to its corresponding esters, amides, and hydrazides represents a fundamental approach to structural diversification. These derivatives can serve as prodrugs or as compounds with distinct biological activities and physicochemical properties.
Esters: Esterification of 3-(difluoromethylthio)benzoic acid can be achieved through various standard methods, such as Fischer-Speier esterification with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide after conversion of the carboxylic acid to its carboxylate salt. A general method for preparing benzoic acid esters involves the reaction of benzoic acid with an alcohol in the presence of a metal-containing catalyst at elevated temperatures. google.com For instance, the reaction of this compound with various alcohols would yield the corresponding esters, which are expected to be more lipophilic than the parent acid.
Amides: Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents, followed by reaction with a primary or secondary amine. A catalyst-free approach for amide bond formation from thiocarboxylic acids and amines has also been developed, which proceeds through a disulfide intermediate. youtube.comgoogle.com This method could potentially be adapted for the synthesis of 3-(difluoromethylthio)benzamides.
Hydrazides: Hydrazides are typically prepared by the reaction of an ester derivative with hydrazine (B178648) hydrate (B1144303). wisdomlib.orgnih.gov For example, the methyl ester of this compound could be refluxed with hydrazine hydrate in a suitable solvent like methanol (B129727) to yield 3-(difluoromethylthio)benzoyl hydrazide. wisdomlib.orgnih.gov Hydrazides are known to be valuable intermediates for the synthesis of various heterocyclic compounds and can also exhibit a range of biological activities themselves. nih.gov
Table 1: Potential Derivatives of this compound at the Carboxyl Group
| Derivative Class | General Structure | Potential Synthetic Route | Key Property Change |
| Esters | 3-(CF₂SH)C₆H₄COOR | Fischer-Speier esterification | Increased lipophilicity |
| Amides | 3-(CF₂SH)C₆H₄CONR¹R² | Acyl chloride/amine reaction | Altered H-bonding capacity |
| Hydrazides | 3-(CF₂SH)C₆H₄CONHNH₂ | Ester/hydrazine reaction | Intermediate for heterocycles |
This table presents hypothetical derivatives and synthetic routes based on general chemical principles, as specific literature on this compound derivatives is limited.
Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties. unimi.it For the carboxylic acid group, a number of bioisosteres have been identified and utilized in drug design. nih.govontosight.ai
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, acyl sulfonamides, and certain heterocycles like oxadiazoles (B1248032) and isoxazolols. nih.govontosight.ai The choice of a particular bioisostere depends on the specific binding interactions of the carboxylic acid with its target and the desired physicochemical properties. For instance, a tetrazole ring can mimic the acidic proton and the charge distribution of a carboxylate group. The replacement of a carboxylic acid with a bioisosteric group can lead to improved metabolic stability and cell permeability. nih.gov
In the context of this compound, replacing the carboxylic acid with a tetrazole would yield 5-(3-(difluoromethylthio)phenyl)-1H-tetrazole. This could be synthesized from the corresponding nitrile, which in turn can be prepared from the amide.
Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid in this compound
| Bioisostere | Structure of Analogue | Potential Advantage |
| Tetrazole | 5-(3-(Difluoromethylthio)phenyl)-1H-tetrazole | Mimics acidity, improved metabolic stability |
| Hydroxamic Acid | N-Hydroxy-3-(difluoromethylthio)benzamide | Metal chelation, altered pKa |
| Acyl Sulfonamide | N-((3-(Difluoromethylthio)phenyl)carbonyl)sulfonamide | Increased lipophilicity, tunable acidity |
This table presents hypothetical analogues based on common bioisosteric replacements, as specific literature on this compound analogues is limited.
Modifications and Analogues of the Difluoromethylthio Moiety
The difluoromethylthio (-SCF₂H) group plays a significant role in defining the electronic and lipophilic properties of the molecule. Its modification offers another avenue for optimizing the compound's profile.
The difluoromethylthio group itself can be chemically transformed to generate analogues with different properties. For example, oxidation of the sulfur atom could lead to the corresponding sulfoxide (B87167) (-S(O)CF₂H) and sulfone (-S(O)₂CF₂H) derivatives. These transformations would be expected to significantly alter the polarity and hydrogen bonding capabilities of the side chain. General methods for functional group interconversions are well-established in organic synthesis and can be applied to achieve these modifications. ossila.com
A comparative analysis with other fluorinated sulfur-containing groups can provide valuable structure-activity relationship (SAR) insights. The trifluoromethylthio (-SCF₃) group, for instance, is more lipophilic and electron-withdrawing than the difluoromethylthio group. The synthesis of the corresponding 3-(trifluoromethylthio)benzoic acid would allow for a direct comparison of biological activity and pharmacokinetic properties. nih.govsemanticscholar.org The synthesis of such compounds often involves the trifluoromethylthiolation of a suitable precursor.
Table 3: Comparison of Physicochemical Properties of Fluorinated Sulfur-Containing Groups
| Group | Hansch Lipophilicity Parameter (π) | Hammett Meta-Substituent Constant (σm) |
| -SCH₃ | 0.61 | 0.15 |
| -SCF₂H | 0.74 | 0.35 |
| -SCF₃ | 1.44 | 0.40 |
Data sourced from literature for general comparison purposes.
Aromatic Ring Substituent and Scaffolding Variations
Introducing substituents such as halogens, alkyl, or alkoxy groups onto the benzene (B151609) ring of this compound can modulate its electronic and steric properties. For example, the introduction of a fluorine atom at the 4- or 5-position could enhance metabolic stability and binding affinity. The synthesis of such substituted analogues can often be achieved from appropriately substituted starting materials.
Synthesis and Research of Positional Isomers and Multi-Substituted Benzoic Acids
The biological activity and material properties of a substituted benzene ring are often highly dependent on the substitution pattern. Therefore, the synthesis of positional isomers of this compound, namely the 2- and 4-isomers, as well as multi-substituted analogues, is a critical area of research.
The synthesis of these positional isomers can be approached through several established synthetic routes, often involving the introduction of the difluoromethylthio (-SCF₂H) group onto a pre-functionalized benzoic acid derivative or the oxidation of a corresponding toluene (B28343) precursor. While specific literature on the synthesis of 2-(difluoromethylthio)benzoic acid and 4-(difluoromethylthio)benzoic acid is not abundant, analogous syntheses of related trifluoromethylthio (-SCF₃) and other thioether compounds provide a reliable blueprint.
For instance, a common strategy involves the nucleophilic substitution of a thiol with a suitable difluoromethyl source or the direct difluoromethylthiolation of an aryl halide or boronic acid. Another approach is the Sandmeyer-type reaction on an appropriately substituted aniline (B41778). The synthesis of multi-substituted derivatives would follow similar logic, starting with a benzoic acid already bearing the desired additional functional groups.
Research into these isomers and multi-substituted derivatives would focus on comparing their physical properties, such as pKa, solubility, and crystal packing, as well as their biological activities. The position of the -SCF₂H group and the nature and position of any additional substituents would be expected to significantly influence molecular conformation, electronic distribution, and, consequently, interactions with biological targets or performance in material applications.
Table 1: Potential Synthetic Strategies for Positional Isomers and Multi-Substituted Analogues
| Starting Material | Reagents and Conditions | Product |
| 2-Mercaptobenzoic acid | 1. Base (e.g., NaH) 2. Difluoromethylating agent (e.g., ClCHF₂) | 2-(Difluoromethylthio)benzoic acid |
| 4-Iodobenzoic acid | Difluoromethylthiolating agent (e.g., AgSCF₂H), catalyst | 4-(Difluoromethylthio)benzoic acid |
| 3-Amino-4-chlorobenzoic acid | 1. NaNO₂, HCl 2. KSCF₂H | 4-Chloro-3-(difluoromethylthio)benzoic acid |
| Methyl 3-bromo-5-nitrobenzoate | 1. NaSCF₂H 2. Hydrolysis (e.g., NaOH, H₃O⁺) | 3-Nitro-5-(difluoromethylthio)benzoic acid |
Hybridization with Other Aromatic and Heterocyclic Scaffoldsgoogle.comprepchem.com
Fusing or linking the this compound moiety with other aromatic or heterocyclic ring systems is a powerful strategy to create novel molecular architectures with potentially enhanced or entirely new properties. This "molecular hybridization" can lead to compounds with extended π-systems, altered three-dimensional shapes, and the introduction of new hydrogen bonding donors or acceptors, all of which can profoundly impact their function.
The synthesis of such hybrids can be broadly categorized into two approaches: the construction of the new ring system onto the existing this compound core or the coupling of a pre-formed heterocyclic or aromatic ring to the benzoic acid scaffold.
Synthesis of Fused Heterocycles:
A variety of synthetic methodologies can be envisioned for the construction of fused heterocyclic systems. For example, a 2-amino-3-(difluoromethylthio)benzoic acid derivative could serve as a precursor for the synthesis of fused quinazolinones or benzodiazepines through condensation with appropriate carbonyl compounds or their equivalents. Similarly, a 2-hydrazinyl-3-(difluoromethylthio)benzoic acid could be a key intermediate for the synthesis of fused triazoles or pyrazoles. The synthesis of fused heterocycles often relies on intramolecular cyclization reactions, which can be promoted by heat, acid, or transition metal catalysts. sioc-journal.cn
Synthesis of Linked Aromatic and Heterocyclic Derivatives:
The connection of another aromatic or heterocyclic ring to the this compound scaffold can be achieved through various cross-coupling reactions. For instance, a bromo-substituted this compound could undergo Suzuki coupling with an aromatic or heterocyclic boronic acid, or a Sonogashira coupling with a terminal alkyne, which could then be further elaborated into a heterocyclic ring. nih.gov Amide bond formation between the carboxylic acid group of this compound and an amino-substituted aromatic or heterocyclic compound is another straightforward and widely used method to create linked hybrids. researchgate.net
The research on these hybridized molecules would aim to understand how the fusion or linkage of a new ring system modulates the properties of the parent this compound. This includes investigating changes in fluorescence, electronic properties for applications in organic electronics, and biological activity, where the new ring system could provide additional binding interactions with a target protein. prepchem.com
Table 2: Illustrative Synthetic Approaches for Hybridized Derivatives
| This compound Derivative | Coupling Partner / Reagents | Product Type |
| 2-Amino-3-(difluoromethylthio)benzoic acid | Phosgene or equivalent | Fused Quinazolinedione |
| 3-Bromo-5-(difluoromethylthio)benzoic acid | Pyridine-4-boronic acid, Pd catalyst, base | Linked Pyridinylbenzoic acid |
| This compound | 2-Amino-5-methylthiazole, coupling agent (e.g., EDC, HOBt) | Linked Thiazolyl-benzamide |
| 4-Ethynyl-3-(difluoromethylthio)benzoic acid | Azide, catalyst (e.g., Cu(I)) | Linked Triazolylbenzoic acid |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 3-(Difluoromethylthio)benzoic acid in solution. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—a detailed map of the molecular structure can be assembled.
A complete NMR analysis involves acquiring spectra for all relevant nuclei. For this compound, this includes proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR.
¹H NMR: The proton NMR spectrum would be used to identify the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the single proton on the difluoromethylthio (-SCF₂H) group. The aromatic protons would appear as a complex multiplet pattern in the typical downfield region for substituted benzene (B151609) rings (approximately 7.5-8.5 ppm). The difluoromethyl proton would appear as a triplet due to coupling with the two equivalent fluorine atoms (J-coupling). Its chemical shift would be significantly influenced by the adjacent sulfur and fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this molecule, eight distinct signals are expected: six for the aromatic ring carbons (four of which would be CH and two quaternary), one for the carboxylic acid carbon (-COOH), and one for the difluoromethylthio carbon (-SCF₂H). The chemical shifts provide information about the electronic environment of each carbon. The carboxylic acid carbon would be the most downfield signal (typically >165 ppm). researchgate.net The carbon of the -SCF₂H group would appear as a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and structure of the difluoromethylthio group. It is expected to show a single signal for the two equivalent fluorine atoms. This signal would be split into a doublet due to coupling with the single proton of the -SCF₂H group. The chemical shift of this signal provides a unique identifier for the fluorinated moiety.
The integration of signals in the ¹H NMR spectrum allows for the quantitative assessment of protons, which is a key part of purity analysis. The absence of unexpected signals across all three spectra would indicate a high degree of purity.
Table 5.1: Predicted NMR Data for this compound Note: These are estimated values based on chemical principles and data for analogous structures. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~13.0 | Broad Singlet | -COOH |
| ¹H | 7.5 - 8.5 | Multiplets | Aromatic Protons (4H) |
| ¹H | ~7.0 | Triplet | -SCF₂H |
| ¹³C | >165 | Singlet | -COOH |
| ¹³C | 125 - 140 | Multiple Singlets | Aromatic Carbons (6C) |
| ¹³C | ~120 | Triplet | -SCF₂H |
| ¹⁹F | -80 to -100 | Doublet | -SCF₂H |
While standard 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques could provide deeper insights. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to study the spatial proximity of atoms, offering information about the preferred conformation of the molecule, particularly the orientation of the difluoromethylthio and carboxylic acid groups relative to the benzene ring. Furthermore, studies of chemical shift changes upon variation in concentration or temperature can provide information about intermolecular interactions, such as the hydrogen bonding that leads to the formation of carboxylic acid dimers in the solid state and in non-polar solvents.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆F₂O₂S), HRMS would provide a measured mass that is accurate to within a few parts per million of the theoretical exact mass (204.00566 Da). uni.lu This high level of accuracy allows for the unambiguous determination of the molecular formula.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Although specific experimental fragmentation data for this compound is not widely published, a predictable pattern can be hypothesized based on its structure. Key fragmentation pathways for the deprotonated molecule [M-H]⁻ would likely include:
Loss of CO₂ (44 Da) from the carboxylate group to form a [C₇H₅F₂S]⁻ ion.
Cleavage of the C-S bond, potentially leading to fragments corresponding to the benzoic acid core and the difluoromethylthio moiety.
Table 5.2: Predicted HRMS Adducts and Exact Masses for C₈H₆F₂O₂S Source: Predicted data from PubChemLite. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 205.01294 |
| [M+Na]⁺ | 226.99488 |
| [M-H]⁻ | 202.99838 |
| [M+K]⁺ | 242.96882 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. nist.govresearchgate.net A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would appear around 1700 cm⁻¹. researchgate.net Other significant peaks would include C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹), as well as C-F stretching vibrations associated with the difluoromethyl group. nist.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the vibrations of the aromatic ring would produce strong signals. Raman spectroscopy is particularly useful for analyzing the C-S bond, which can be difficult to observe in IR spectra.
Table 5.3: Expected Key Vibrational Bands for this compound Note: Wavenumber ranges are approximate and based on data for analogous compounds. researchgate.netnih.govresearchgate.netnih.gov
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | IR | 2500 - 3300 | Broad, Strong |
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium |
| C=O Stretch | IR/Raman | 1680 - 1710 | Strong |
| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |
| C-O Stretch | IR | 1210 - 1320 | Strong |
| C-F Stretch | IR | 1000 - 1200 | Strong |
| O-H Bend (out-of-plane) | IR | ~920 | Broad, Medium |
| C-S Stretch | Raman | 600 - 800 | Medium |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide definitive data on bond lengths, bond angles, and intermolecular interactions.
The analysis would likely confirm the planar structure of the benzene ring and the formation of centrosymmetric dimers in the crystal lattice, where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups, a common structural motif for benzoic acids. researchgate.net Of particular interest would be the precise bond lengths and angles of the C-S-C(F₂)H moiety and the conformation of this group relative to the aromatic ring.
Chromatographic Methods (e.g., HPLC, GC) for Separation, Purification, and Quantitative Analysis
Chromatographic techniques are fundamental for separating this compound from reaction impurities, for its purification, and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the most common method for the analysis of this compound. A C18 stationary phase would be used with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). helixchrom.com The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs strongly (around 230-280 nm). HPLC is the primary method for assessing the purity of the final product and quantifying it in various matrices.
Gas Chromatography (GC): Analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and column adsorption. researchgate.net To overcome this, derivatization is typically required. The carboxylic acid would be converted into a more volatile ester (e.g., a methyl ester) or a silyl (B83357) ester prior to injection. researchgate.netthermofisher.com A polar capillary column would be used for separation, and detection would be performed with a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Computational and Theoretical Investigations of 3 Difluoromethylthio Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the geometric and electronic properties of molecules. These methods are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.
Electronic Structure and Reactivity: DFT calculations can elucidate the distribution of electrons within the 3-(Difluoromethylthio)benzoic acid molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govnih.gov For substituted benzoic acids, the nature and position of substituents significantly influence these frontier orbitals. For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the carboxylic oxygen atoms and a more complex potential distribution around the difluoromethylthio group, influenced by the electronegative fluorine atoms. Conceptual DFT descriptors like Fukui functions can also be calculated to quantify the reactivity at specific atomic sites within the molecule. scielo.org.zaresearchgate.net
Spectroscopic Property Prediction: Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). researchgate.netmdpi.com By calculating the energies of electronic transitions, TD-DFT can help interpret experimental spectra and understand the photophysical properties of this compound. Studies on other benzoic acid derivatives have shown that the choice of the functional and basis set is critical for achieving good agreement with experimental data. researchgate.net Furthermore, DFT calculations are routinely used to predict vibrational frequencies, which aids in the assignment of peaks in infrared (IR) and Raman spectra. Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts can also be performed, providing valuable support for experimental structure elucidation. nih.gov
Below is an illustrative table showing the kind of data DFT calculations can provide for frontier molecular orbitals, based on studies of other benzoic acid derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Gallic Acid (in water) | -6.83 | -1.17 | 5.66 |
| Protocatechuic Acid (in water) | -6.64 | -1.41 | 5.23 |
| Vanillic Acid (in water) | -6.55 | -1.24 | 5.31 |
| Data is for illustrative purposes based on analogous compounds. |
Table 1: Example of Frontier Molecular Orbital energies calculated for various benzoic acid derivatives using DFT. Such data helps in comparing the relative reactivity and stability of different compounds. researchgate.net
DFT is also instrumental in mapping the potential energy surface of a chemical reaction. This allows for the computational exploration of reaction mechanisms, providing a detailed picture of how reactants are converted into products. By locating transition state structures and calculating their energies, activation barriers can be determined, which are key to understanding reaction kinetics.
For this compound, this approach could be used to study various reactions, such as the esterification of the carboxylic acid group, electrophilic aromatic substitution on the benzene (B151609) ring, or reactions involving the difluoromethylthio substituent. For example, in studies of the antioxidant activity of other benzoic acid derivatives, DFT calculations have been used to compare the feasibility of different mechanistic pathways, such as Hydrogen Atom Transfer (HAT) versus Sequential Proton Loss Electron Transfer (SPLET), by calculating the thermodynamic parameters for each step. scielo.org.zaresearchgate.net This level of mechanistic detail is crucial for optimizing reaction conditions and designing new synthetic routes.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations could be employed to understand its behavior in solution. This includes studying its solvation, diffusion, and conformational flexibility. For instance, simulations can reveal how the molecule interacts with different solvents, which is critical for processes like crystallization. Studies on other substituted benzoic acids have used MD to investigate self-association phenomena, such as the formation of hydrogen-bonded dimers in non-polar solvents. acs.org These simulations can also explore how the molecule interacts with larger biological systems, such as lipid bilayers or protein binding sites. Classical MD simulations have also been used to investigate the aggregation and collective dynamics of benzoic acid in confined spaces like nanocavities and nanotubes. unimi.it
In Silico Modeling for Structure-Property Relationship and Design Optimization
In silico modeling encompasses a range of computational techniques used to predict the properties and biological activities of molecules. These methods are particularly valuable in drug discovery and materials science for screening large numbers of compounds and optimizing molecular designs.
One common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build statistical models that correlate the structural features of a series of molecules with their observed biological activity. rsc.org For a set of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target, guiding the design of more potent compounds.
Molecular docking is another widely used in silico technique that predicts the preferred orientation of a molecule when bound to a receptor, such as a protein. mdpi.comnih.gov This method is essential for structure-based drug design. For this compound, docking studies could be used to investigate its potential to inhibit a particular enzyme by predicting its binding mode and affinity within the enzyme's active site. Such studies can also help predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. nih.gov These predictive models are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the design and discovery process. mdpi.com
Research Applications and Synthetic Utility of 3 Difluoromethylthio Benzoic Acid
Utilization as a Versatile Chemical Building Block in Complex Syntheses
The structural features of 3-(Difluoromethylthio)benzoic acid, namely the reactive carboxylic acid group and the modifiable aromatic ring, make it a valuable and versatile building block in organic synthesis.
As a fluorinated benzoic acid building block, this compound is employed in the synthesis of complex active pharmaceutical ingredients (APIs). ossila.com The presence of the difluoromethylthio group is a key tool for medicinal chemists, as fluorinated substituents can provide excellent lipophilicity and enhance binding affinity to biological targets. ossila.commdpi.com The carboxylic acid moiety allows for straightforward derivatization through common reactions like amidation or esterification, enabling its incorporation into larger molecular scaffolds. ossila.com This facilitates the creation of diverse compound libraries, which are essential for high-throughput screening and the discovery of new bioactive molecules. The strategy of using a core structure like a benzoate derivative and systematically modifying it allows for the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.
In modern chemical research, modular synthesis focuses on joining together well-defined molecular "modules" or "scaffolds" to construct complex target molecules. This compound serves as an ideal module in this approach. Its benzoic acid core acts as a foundational scaffold that can be decorated with other functional groups. mdpi.com This scaffold-based approach is fundamental to drug design, influencing everything from target interaction to drug safety and metabolism. mdpi.com The ability to use this compound as a reliable and modifiable component accelerates the synthesis of new chemical entities for various research applications, providing access to a larger and previously unexplored chemical space for drug discovery.
Exploratory Research in Drug Discovery and Medicinal Chemistry
The unique electronic properties of the difluoromethylthio group have positioned this compound and its derivatives as compelling subjects of study in the quest for new therapeutic agents.
Bioisosterism, the strategy of substituting one chemical group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.gov The difluoromethylthio (-SCF₂H) group is a valuable bioisostere. The inclusion of fluorine atoms can significantly alter a molecule's properties; for example, replacing a hydrogen atom with fluorine is a well-established strategy for blocking metabolic hotspots, thereby increasing a drug's half-life. mdpi.comresearchgate.net
Fluorinated groups like difluoromethylthio can influence potency, molecular conformation, membrane permeability, and metabolic stability. researchgate.netscispace.com This strategic incorporation is used to fine-tune the physicochemical characteristics and enhance the binding affinity of therapeutic compounds. mdpi.com For instance, in the development of HIV-1 maturation inhibitors, modifications to the C-3 phenyl substituent of a core triterpenoid structure were explored to improve antiviral activity and pharmacokinetic profiles, highlighting the importance of the benzoic acid moiety in drug design. nih.gov The thoughtful deployment of a bioisostere like the -SCF₂H group allows researchers to probe the effects of steric size, electronic properties, and lipophilicity on a biological response. nih.gov
Derivatives of this compound are being investigated for a wide range of pharmacological activities. The core benzoic acid structure is found in numerous compounds with established biological effects.
Antimicrobial Research: Novel pyrazole derivatives, some incorporating substituted benzoic acid moieties, have been shown to be potent antibacterial agents, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against certain bacterial strains. nih.gov Similarly, other research has demonstrated that benzoic acid derivatives can exhibit significant antifungal and antitubercular activity. nih.govnih.gov The introduction of electron-withdrawing groups, such as fluorinated moieties, onto the aromatic ring has been shown in some cases to increase antimicrobial activity. nih.gov
| Compound Class | Target Organism | Key Finding | Source |
|---|---|---|---|
| Pyrazole-Benzoic Acid Derivatives | Bacillus subtilis, Staphylococcus aureus | Potent antibacterial agents with MIC values as low as 0.5 µg/mL. | nih.gov |
| Benzoic Acid Esters (Nitrobenzoates) | Mycobacterium tuberculosis | Showed promising antitubercular activity, with ester forms being more active than the free acids. | nih.gov |
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Staphylococcus aureus (MRSA) | Highly active with MIC values of 32 µg/mL, suggesting potential for treating multidrug-resistant infections. | mdpi.com |
Anti-inflammatory Research: Benzoic acid derivatives have been investigated for their anti-inflammatory properties. researchgate.net Some salicylic acid derivatives, for example, have been synthesized and shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov In studies using lipopolysaccharide (LPS)-induced inflammation models in rats, certain benzoic acid derivatives significantly reduced inflammatory parameters. researchgate.netnih.gov The mechanism often involves interfering with inflammatory cascades and the production of mediators like prostaglandins. researchgate.net
Anticancer Research: The benzoic acid scaffold is present in molecules investigated for anticancer activity. Certain derivatives have been identified as inhibitors of key targets in cancer progression. For example, some naturally occurring benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), which can prevent the expression of oncogenes and lead to cancer cell growth inhibition. nih.gov Other studies have identified benzoic acid derivatives as inhibitors of Slingshot phosphatases, which have therapeutic potential against cancers by inhibiting cell migration. nih.gov Furthermore, coumarin-based derivatives have been shown to induce apoptosis in cancer cells through the PI3K/AKT signaling pathway. frontiersin.org
| Compound Class | Mechanism/Target | Cell Line/Model | Key Finding | Source |
|---|---|---|---|---|
| Hydroxy-Benzoic Acid Derivatives | HDAC Inhibition | Cultured cancer cells | Inhibited HDAC activity, leading to cancer cell growth inhibition and apoptosis. | nih.gov |
| Rhodanine-based Benzoic Acid Derivatives | Slingshot (SSH) Phosphatase Inhibition | PC12 Cells | Inhibited cell migration and cofilin dephosphorylation, showing potential as anticancer agents. | nih.gov |
| Coumarin-Acrolein Hybrids | PI3K/AKT Pathway Inhibition | Human oral epidermoid carcinoma cells | Induced mitochondria-dependent apoptosis by inhibiting the PI3K/AKT signaling pathway. | frontiersin.org |
The desirable properties conferred by the difluoromethylthio group make this compound a valuable starting point for the development of new therapeutic leads. mdpi.com Its utility as a building block allows for its incorporation into molecules designed to interact with specific biological targets. The enhanced metabolic stability and lipophilicity offered by the fluorinated moiety are critical attributes for converting a preliminary "hit" compound into a viable drug candidate. mdpi.comnih.gov Furthermore, derivatives can be developed as chemical probes—specialized molecules used to study biological processes and validate new drug targets, thereby advancing the fundamental understanding of disease and pharmacology.
Research in Agrochemical Development
The difluoromethylthio group is a feature of interest in the development of new agrochemicals due to its specific electronic and lipophilic properties, which can influence the biological activity and bioavailability of a molecule. Research in this area often focuses on incorporating such fluorinated moieties into various molecular scaffolds to explore their potential as active ingredients in fungicides and insecticides.
Design and Synthesis of Novel Fungicidal and Insecticidal Agents
General research into fluorinated compounds suggests that the inclusion of a difluoromethylthio group can enhance the metabolic stability and membrane permeability of a potential agrochemical. However, without specific examples derived from this compound, a detailed discussion of research findings in this area is not possible.
Table 1: Fungicidal and Insecticidal Agents Containing a Difluoromethylthio Moiety (General Examples, Not Derived from this compound)
| Compound Class | Example | Target Pest/Pathogen |
| Phenylpyrazole Insecticides | Pyriprole | Fleas and ticks |
| Pyrimidinylsulfonylurea Herbicides | Pyrimisulfan | Weeds in rice paddies |
This table provides examples of agrochemicals containing the difluoromethylthio group to illustrate its relevance in the field. It is important to note that these compounds are not synthesized from this compound.
Potential Applications in Advanced Materials Science Research
In the realm of materials science, benzoic acid derivatives are often utilized as building blocks or functional additives in the synthesis of polymers and other advanced materials. The carboxylic acid group provides a reactive handle for polymerization reactions, while the substituents on the aromatic ring can be tailored to impart specific properties to the resulting material, such as thermal stability, optical properties, or chemical resistance.
Role as a Monomer or Intermediate in Polymer and Material Design
Despite the potential for the difluoromethylthio group to introduce unique properties to polymers, such as altered solubility, dielectric constant, and thermal stability, a thorough search of the scientific literature and patent landscape reveals no specific studies describing the use of this compound as a monomer or intermediate in polymer and material design.
The synthesis of polymers from benzoic acid derivatives typically involves processes like condensation polymerization, where the carboxylic acid group reacts with other functional groups (e.g., alcohols or amines) to form polyester or polyamide chains. While theoretically, this compound could be employed in such synthetic routes, there is no available research detailing the polymerization of this specific monomer, the characterization of the resulting polymers, or an evaluation of their material properties.
Table 2: Potential Polymerization Reactions Involving Benzoic Acid Derivatives
| Polymerization Type | Co-monomer | Resulting Polymer Class | Potential Properties Influenced by Ring Substituents |
| Polycondensation | Diol | Polyester | Thermal Stability, Solubility, Optical Properties |
| Polycondensation | Diamine | Polyamide | Mechanical Strength, Chemical Resistance |
This table illustrates general polymerization pathways for benzoic acid derivatives. No specific data exists for polymers synthesized using this compound.
Future Perspectives and Emerging Research Avenues for 3 Difluoromethylthio Benzoic Acid
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 3-(difluoromethylthio)benzoic acid and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact and enhance safety. Traditional synthetic routes often rely on harsh reagents and volatile organic solvents. Emerging research focuses on developing more benign and sustainable alternatives.
One promising avenue is the use of environmentally friendly solvents, such as water or ionic liquids, to replace conventional organic solvents. mdpi.com For instance, methods for the one-pot conversion of substituted benzoic acids under transition metal-free conditions are being explored, which reduces waste and simplifies purification. rsc.org Research into the synthesis of thiophene (B33073) derivatives using water as a solvent and a recyclable catalyst highlights a potential strategy that could be adapted for sulfur-containing benzoic acids. mdpi.com The oxidation of a precursor like 3-(difluoromethylthio)toluene to the corresponding benzoic acid could potentially be achieved using greener oxidizing agents in aqueous systems, moving away from heavy metal-based oxidants. youtube.com Furthermore, developing catalytic systems that are highly efficient and can be recycled is a key goal. For example, procedures using diphenyl diselenide as a catalyst for the synthesis of carboxylic acids in water represent a step towards more sustainable chemical production. chemicalbook.com
Key Research Goals for Green Synthesis:
Solvent Replacement: Shifting from volatile organic compounds (VOCs) to water, supercritical fluids, or biodegradable solvents.
Catalyst Innovation: Designing highly active, selective, and recyclable catalysts to minimize waste.
Atom Economy: Developing one-pot or tandem reactions that maximize the incorporation of starting materials into the final product. rsc.org
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. diva-portal.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, superior heat and mass transfer, and straightforward scalability. The integration of these techniques for the synthesis of this compound is a major future direction. Flow reactors can handle highly reactive or hazardous intermediates with greater safety, which is pertinent for many fluorination and thiolation reactions.
This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. For example, multi-step flow systems have been successfully used to synthesize complex heterocyclic intermediates for active pharmaceutical ingredients (APIs). uc.pt A robust protocol for synthesizing 1,2,3-triazoles under continuous flow conditions demonstrates the versatility and efficiency of this approach for creating diverse molecular scaffolds. nih.gov Such systems can be readily automated and integrated with in-line purification and analysis, enabling high-throughput synthesis and screening of novel derivatives of this compound for drug discovery programs. The scalability of flow synthesis also addresses potential industrial demand for this building block. researchgate.net
Expanding the Scope of Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) has become a cornerstone of modern medicinal chemistry, allowing for the direct modification of complex molecules to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govnih.gov This approach bypasses the need for lengthy de novo synthesis for each new derivative. Future research will undoubtedly focus on expanding LSF strategies for molecules containing the this compound core.
Key areas of exploration include:
C-H Activation: Developing novel catalytic systems for the selective functionalization of the C-H bonds on the aromatic ring. This would allow for the introduction of a wide array of substituents at different positions, providing a powerful tool for fine-tuning a molecule's properties. Methods for the directed C-H amination of benzoic acids using iridium catalysts showcase the potential for high selectivity. nih.gov
Carboxylic Acid Derivatization: While the carboxylic acid group is a handle for amide bond formation, new methods for its conversion into other functional groups (e.g., tetrazoles, oxadiazoles) in a late-stage fashion are highly desirable.
Defluorinative Functionalization: A novel strategy involves using trifluoromethyl (CF₃) arenes, which are often more accessible, as precursors. A defluorinative thio-functionalization process could convert a 3-(trifluoromethyl)benzoic acid derivative into a 3-(dithioester)benzoic acid analogue, providing access to new chemical space. diva-portal.org The difluoromethylthio (SCF₂H) group itself is found in several agrochemicals and drugs, making its introduction at a late stage a topic of significant interest. researchgate.netresearchgate.net
The ability to apply these LSF methods would dramatically accelerate the discovery of new drug candidates by enabling the rapid diversification of lead compounds containing the this compound scaffold. diva-portal.org
Deeper Exploration of Structure-Function Relationships through Interdisciplinary Research
To fully exploit the potential of this compound, a deeper understanding of its structure-function relationships is essential. This requires a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological evaluation. The difluoromethylthio group can act as a hydrogen bond donor and significantly alters the electronic and lipophilic profile of a molecule, but its precise influence on target binding and pharmacokinetic properties is not always predictable. researchgate.net
Future research will focus on systematically studying how modifications to the this compound scaffold affect biological activity. For example, in the development of inhibitors for enzymes like the N6-methyladenosine (m6A) demethylase FTO, which is implicated in certain cancers, researchers have conducted detailed structure-activity relationship studies on related benzoic acid inhibitors. researchgate.netresearchgate.net By creating a library of analogues—varying the position of the SCF₂H group, introducing other substituents on the ring, and modifying the carboxylic acid—and evaluating their effects through in vitro and in vivo assays, a clearer picture of the pharmacophore can be established. researchgate.net
Computational tools, such as molecular docking and quantum mechanics calculations, will play a crucial role in rationalizing observed activities and guiding the design of new, more potent, and selective compounds. This synergistic approach will be vital for translating the promising chemical properties of this compound into tangible benefits in medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
